11,13-dimethyl-6-(1-methylimidazol-2-yl)sulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
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Overview
Description
7,9-Dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl 1-methyl-1H-imidazol-2-yl sulfide is a complex heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core fused with an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl 1-methyl-1H-imidazol-2-yl sulfide typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and sulfur incorporation. For instance, the condensation of dimethylformamide-dimethylacetal (DMF-DMA) at the methyl group of an acetyl moiety can lead to the formation of the pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the desired product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7,9-Dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl 1-methyl-1H-imidazol-2-yl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the molecule can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen-containing rings, leading to the formation of partially or fully reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
7,9-Dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl 1-methyl-1H-imidazol-2-yl sulfide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl 1-methyl-1H-imidazol-2-yl sulfide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
7,9-Dimethylpyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4-amine: This compound shares a similar core structure but lacks the imidazole ring and sulfur atom.
7,8-Dimethylpyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4(3H)-one: Another related compound with a different substitution pattern and potential biological activities.
Uniqueness
The uniqueness of 7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl 1-methyl-1H-imidazol-2-yl sulfide lies in its combined structural features, including the fused heterocyclic rings and the presence of sulfur
Properties
Molecular Formula |
C15H13N5S2 |
---|---|
Molecular Weight |
327.4g/mol |
IUPAC Name |
11,13-dimethyl-6-(1-methylimidazol-2-yl)sulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
InChI |
InChI=1S/C15H13N5S2/c1-8-6-9(2)19-13-10(8)11-12(21-13)14(18-7-17-11)22-15-16-4-5-20(15)3/h4-7H,1-3H3 |
InChI Key |
JPRKCAFHWKBUJV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)SC4=NC=CN4C)C |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)SC4=NC=CN4C)C |
Origin of Product |
United States |
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